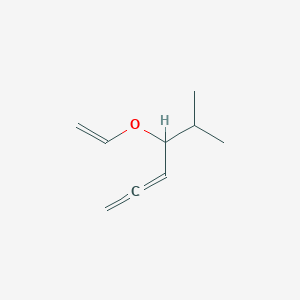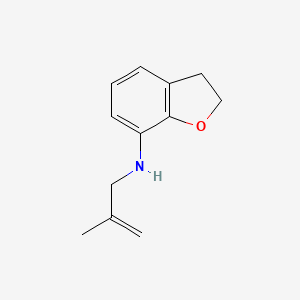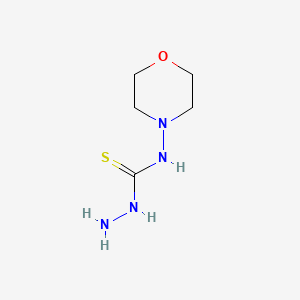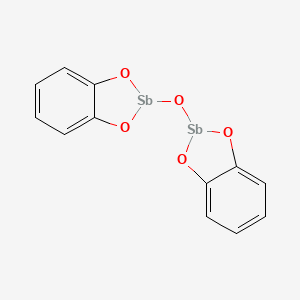![molecular formula C16H16O2 B14587924 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid CAS No. 61221-49-6](/img/structure/B14587924.png)
7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylspiro[35]nona-5,8-diene-7-carboxylic acid is a chemical compound characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the spiro structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Spiro[3.5]nonane-7-carboxylic acid
- Spiro[3.5]nona-5,8-diene-7-carboxylic acid
Comparison: 7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activities. This distinguishes it from other similar compounds that lack the phenyl group, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
61221-49-6 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
7-phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid |
InChI |
InChI=1S/C16H16O2/c17-14(18)16(13-5-2-1-3-6-13)11-9-15(10-12-16)7-4-8-15/h1-3,5-6,9-12H,4,7-8H2,(H,17,18) |
InChI-Schlüssel |
YHFARHLTPOCARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C=CC(C=C2)(C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)


![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)


![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


